Glycine Transporter Presents New Thinking for Treating Psychiatric Disorders

Glycine is an amino acid that has a single hydrogen atom as its side chain. Glycine is one of the proteinogenic amino acids. It is encoded by all the codons starting with GG (GGU, GGC, GGA, GGG). Glycine is integral to the formation of alpha-helices in secondary protein structure due to its compact form. For the same reason, it is the most abundant amino acid in collagen triple-helices. Glycine is also an inhibitory neurotransmitter – interference with its release within the spinal cord can cause spastic paralysis due to uninhibited muscle contraction.

Many researchers have focused on increasing glycine levels in synapses to find an effective treatment for schizophrenia. This could be done using inhibitors targeting Glycine Transporter 1 (GlyT1), a protein that sits in neuronal cell membranes and is responsible for the uptake of glycine into neurons. However, the development of such drugs has been hampered because the 3D structure of GlyT1 was not known.

Glycine Transporter


To determine the structure of GlyT1, researchers from Europe across multiple institutions started a project years ago to explore the subject. GlyT1 turned out to be particularly challenging to study, because it is unstable when extracted from the cell membrane. The scientists tested 960 different conditions and managed to obtain GlyT1 crystals in one of them.

The analysis revealed an unexpected structure of GlyT1. In contrast to other neurotransmitter transporters, which are bound by their inhibitors from the outer side of the cell membrane, GlyT1 is bound by its inhibitor from the inner side. "The structure was a surprise for us. It seems that the GlyT1 inhibitor must first cross the cell membranes before it can access GlyT1 from the inside of the neurons," says Roger Dawson, a senior author in the study.

"This structure provides a blueprint for developing new inhibitors of GlyT1, be they organic molecules or antibodies," explains Roger. "The antibody developed for this study binds GlyT1 at a previously unknown binding site and locks it in a state in which it cannot transport glycine anymore. We could use this knowledge to develop drugs targeting not only GlyT1, but also other membrane transport proteins in the future."